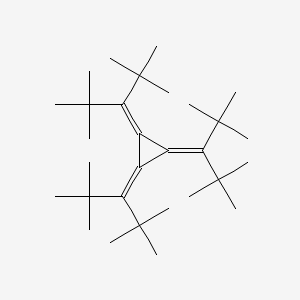
Tris(2,2,4,4-tetramethylpentan-3-ylidene)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,2,4,4-tetramethylpentan-3-ylidene)cyclopropane is a chemical compound known for its unique structure and properties It is characterized by the presence of three 2,2,4,4-tetramethylpentan-3-ylidene groups attached to a central cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,4,4-tetramethylpentan-3-ylidene)cyclopropane typically involves the reaction of 2,2,4,4-tetramethylpentan-3-one with suitable reagents to form the desired product. One common method includes the use of organometallic reagents such as Grignard reagents or organolithium compounds to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tris(2,2,4,4-tetramethylpentan-3-ylidene)cyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Tris(2,2,4,4-tetramethylpentan-3-ylidene)cyclopropane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Tris(2,2,4,4-tetramethylpentan-3-ylidene)cyclopropane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. These interactions can lead to various biological effects, depending on the context and specific targets involved.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethylpentan-3-one: A related compound with a similar structure but lacking the cyclopropane ring.
2,2,4,4-Tetramethyl-3-pentanol: An alcohol derivative with similar substituents but different functional groups.
Hexamethylacetone: Another structurally related compound with different chemical properties.
Uniqueness
Tris(2,2,4,4-tetramethylpentan-3-ylidene)cyclopropane is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
62546-12-7 |
|---|---|
Molecular Formula |
C30H54 |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
1,2,3-tris(2,2,4,4-tetramethylpentan-3-ylidene)cyclopropane |
InChI |
InChI=1S/C30H54/c1-25(2,3)22(26(4,5)6)19-20(23(27(7,8)9)28(10,11)12)21(19)24(29(13,14)15)30(16,17)18/h1-18H3 |
InChI Key |
WHGQGZBOBKKJNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=C1C(=C(C(C)(C)C)C(C)(C)C)C1=C(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















